Bienvenue dans la boutique en ligne BenchChem!

1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

PPARα Dyslipidemia Structure-Activity Relationship

1-(4-Fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1011397-67-3) is a synthetic heterocyclic compound belonging to the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid class, a scaffold identified as a source of selective peroxisome proliferator-activated receptor alpha (PPARα) activators with structures distinct from traditional fibrates. Its core structure features a 4-fluorophenyl group at the N1 position and a phenyl ring at C6, defining a specific substitution pattern that is pivotal for its differentiation from close analogs in terms of target engagement and physicochemical profile.

Molecular Formula C19H12FN3O2
Molecular Weight 333.3 g/mol
CAS No. 1011397-67-3
Cat. No. B3373661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS1011397-67-3
Molecular FormulaC19H12FN3O2
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(=O)O
InChIInChI=1S/C19H12FN3O2/c20-13-6-8-14(9-7-13)23-18-16(11-21-23)15(19(24)25)10-17(22-18)12-4-2-1-3-5-12/h1-11H,(H,24,25)
InChIKeyHMXZKXBILOZHMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1011397-67-3): A Key Scaffold for Selective PPARα Modulation


1-(4-Fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 1011397-67-3) is a synthetic heterocyclic compound belonging to the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid class, a scaffold identified as a source of selective peroxisome proliferator-activated receptor alpha (PPARα) activators with structures distinct from traditional fibrates [1]. Its core structure features a 4-fluorophenyl group at the N1 position and a phenyl ring at C6, defining a specific substitution pattern that is pivotal for its differentiation from close analogs in terms of target engagement and physicochemical profile.

Critical Substituent Effects in 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic Acids: Why 1-(4-Fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is Not Interchangeable


Substitution patterns on the 1H-pyrazolo[3,4-b]pyridine core critically dictate pharmacological activity. Published structure-activity relationship (SAR) studies demonstrate that the steric bulk at the 3-position, the nature of the N1-aryl group, and the C6 substituent are essential determinants of human PPARα agonistic potency and selectivity [1]. Consequently, compounds within this class cannot be generically substituted; the specific 4-fluorophenyl and 6-phenyl substitution of CAS 1011397-67-3, lacking a bulky 3-alkyl group found in potent agonists, defines a distinct pharmacological profile with altered potency, selectivity, and target engagement compared to its closest active analogs.

Evidence-Based Selection Guide for CAS 1011397-67-3: Quantified Differentiation from PPARα Agonist Analogs and Regioisomers


Reduced PPARα Agonism vs. 3-Alkyl Substituted Analogs

The target compound lacks the 3-alkyl substituent that is essential for potent PPARα agonism. SAR studies show that the steric bulkiness of the 3-substituent on the 1H-pyrazolo[3,4-b]pyridine ring is critical for hPPARα agonistic activity [1]. In a cellular transactivation assay, the potent PPARα agonist Compound B (6-ethyl-1-(4-fluorophenyl)-3-pentan-3-yl-pyrazolo[3,4-b]pyridine-4-carboxylic acid) at 3 µM enhanced PPARα transactivation by 100-fold, comparable to 50 µM fenofibric acid [2]. The target compound, lacking this 3-substituent, is predicted to have substantially lower PPARα potency, making it a useful selectivity control or a scaffold for targeting alternative pathways.

PPARα Dyslipidemia Structure-Activity Relationship

Regiochemical Differentiation: 4-Fluorophenyl vs. 2-Fluorophenyl Isomer

The position of the fluorine atom on the N1-phenyl ring dictates the compound's interaction with hydrophobic binding pockets. Crystal structures of PPARα with 1H-pyrazolo[3,4-b]pyridine derivatives reveal that a p-halophenyl group (like the 4-fluorophenyl in the target compound) occupies a narrow flat cavity formed by Ile272, Leu347, Phe351, and Ile354 in the ligand-binding domain [1]. The 2-fluorophenyl regioisomer (CAS 1011397-00-4) cannot adopt the same binding pose due to steric clash, leading to differential target engagement. This is not just an isomeric impurity issue; it is a fundamental change in pharmacophore geometry.

Regiochemistry Binding Affinity Target Selectivity

Physicochemical Differentiation: Lipophilicity and Ionization State

Quantitative physicochemical properties differentiate this compound from analogs with varying substitution. The compound has a measured logP of 4.82 and logD of -0.28, indicating high lipophilicity with a propensity to ionize at physiological pH due to the carboxylic acid moiety . In contrast, the 1-isopropyl-6-phenyl analog (CAS 851175-95-6) lacks the fluorophenyl group, resulting in lower lipophilicity and altered membrane permeability, which can affect cellular uptake and off-target binding.

ADME Solubility Permeability

Scaffold Specificity: Differentiated Kinase Inhibition Profile vs. Known PPARα Agonists

While specific kinase inhibition data for this compound is absent, the patent literature demonstrates that 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives are potent protein kinase C (PKC) inhibitors [1]. The target compound's specific substitution pattern (free carboxylic acid, 4-fluorophenyl, 6-phenyl) differs from the amide derivatives in those patents, suggesting a potential for distinct kinase selectivity profiles. This compound serves as a key starting material or a control for kinase selectivity screening, distinct from the PPARα-agonists described in the primary literature.

Kinase Inhibition PKC Selectivity

Targeted Applications of CAS 1011397-67-3: From Selectivity Profiling to Scaffold Derivatization


PPARα Selectivity Control in In-Cell Assays

Use as a negative control alongside potent PPARα agonists like Compound B to dissect on-target effects. The absence of a 3-alkyl substituent reduces PPARα transactivation, helping to confirm that observed metabolic effects are receptor-mediated [1][2].

Regioisomer-Specific Binding Studies

Employ in structural biology and biophysical assays (e.g., SPR, ITC) to compare binding affinity and kinetics against the 2-fluorophenyl isomer. This provides critical data on the significance of the fluorine position for target engagement [2].

Kinase Inhibitor Lead Generation

Utilize as a core scaffold for synthesizing amide, ester, or heterocyclic derivatives for kinase inhibition screening, particularly targeting PKC isoforms, based on patent SAR [3].

Lipophilicity-Dependent Pharmacokinetic Profiling

Leverage the measured logP of 4.82 as a reference standard in chromatographic method development (e.g., HPLC logP determination) and in comparing the permeability of new analogs across Caco-2 or MDCK cell monolayers .

Quote Request

Request a Quote for 1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.